4-[(5-Aminopyridin-2-yl)oxy]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-aminopyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUUSCJSWKUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 5 Aminopyridin 2 Yl Oxy Benzoic Acid and Analogues
Retrosynthetic Analysis of 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid
A logical retrosynthetic approach to this compound involves disconnecting the diaryl ether bond. This primary disconnection reveals two key building blocks: a substituted pyridine (B92270) derivative and a benzoic acid derivative. The most common disconnections are:
Disconnection A: Cleavage of the C-O bond between the pyridine ring and the bridging oxygen atom. This leads to 5-amino-2-halopyridine (or a related precursor with a suitable leaving group at the 2-position) and 4-hydroxybenzoic acid.
Disconnection B: Cleavage of the C-O bond between the benzoic acid ring and the bridging oxygen. This pathway suggests 2-hydroxy-5-aminopyridine and a 4-halobenzoic acid derivative as the primary synthons.
Between these two strategies, Disconnection A is often preferred due to the typically higher reactivity of halo-pyridines in nucleophilic aromatic substitution reactions compared to halo-benzoic acids.
O-Alkylation and Arylation Strategies for the Ether Linkage Formation
The formation of the diaryl ether linkage is a critical step in the synthesis of the target molecule. Several methods can be employed, with the choice depending on the specific substrates and desired reaction conditions.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis, a classic and versatile method, can be adapted for the formation of the diaryl ether bond in this compound. jk-sci.commasterorganicchemistry.combyjus.comwikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl or aryl halide. jk-sci.commasterorganicchemistry.combyjus.comwikipedia.org For the synthesis of diaryl ethers, this method is most effective when one of the aromatic rings is activated towards nucleophilic aromatic substitution.
In the context of the target molecule, a common approach involves the reaction of the phenoxide of 4-hydroxybenzoic acid with an activated 2-substituted pyridine.
Table 1: Key Reactants in Williamson Ether Synthesis for this compound
| Nucleophile | Electrophile |
| 4-Hydroxybenzoic acid (deprotonated) | 2-Halo-5-nitropyridine |
| 5-Amino-2-hydroxypyridine (deprotonated) | 4-Halobenzoic acid ester |
The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The nitro group on the pyridine ring in 2-halo-5-nitropyridine serves as a strong electron-withdrawing group, activating the 2-position for nucleophilic attack by the phenoxide. The nitro group can subsequently be reduced to the desired amino group.
Copper- and Palladium-Catalyzed Arylation Reactions for Diarylether Formation
Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for the formation of diaryl ether linkages, especially when the Williamson ether synthesis is not feasible due to low reactivity of the aryl halides.
Ullmann Condensation (Copper-Catalyzed): The Ullmann condensation is a well-established method for forming diaryl ethers, involving the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, this could involve the reaction of 4-hydroxybenzoic acid with 2-bromo-5-aminopyridine (or a protected version) using a copper(I) or copper(II) catalyst, often in the presence of a base and a high-boiling polar solvent. Recent advancements have led to milder reaction conditions using ligands to stabilize the copper catalyst. nih.govresearchgate.netfigshare.comresearchgate.netmdpi.com
Buchwald-Hartwig Amination (Palladium-Catalyzed): While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation to synthesize diaryl ethers. nih.govnih.govsemanticscholar.orgdntb.gov.ua This method typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple a phenol with an aryl halide or triflate. The reaction of 4-hydroxybenzoic acid with a 2-halo-5-aminopyridine derivative in the presence of a suitable palladium catalyst and ligand system can provide an efficient route to the target molecule. researchgate.net
Functional Group Interconversions on the Pyridine and Benzoic Acid Moieties
Following the formation of the diaryl ether core, or in some cases prior to it, functional group interconversions are necessary to install the amino and carboxylic acid functionalities.
Strategies for Amination of the Pyridine Ring at the C-5 Position
The introduction of the amino group at the C-5 position of the pyridine ring is a crucial step. Several strategies can be employed:
Reduction of a Nitro Group: A common and reliable method involves the catalytic hydrogenation of a 5-nitropyridine precursor. This is often performed using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media can also be used. This approach is advantageous as the nitro group is a strong activating group for the preceding nucleophilic aromatic substitution step.
Direct Amination: While less common for this specific position, direct amination of a C-H bond at the 5-position is an area of active research. researchgate.net However, for practical synthesis, starting with a pre-functionalized pyridine ring is generally more straightforward.
From a Halide: If a 5-halopyridine derivative is used, the amino group can be introduced via a nucleophilic substitution reaction with ammonia (B1221849) or a protected amine equivalent, often under high pressure and temperature or with the aid of a copper or palladium catalyst.
Carboxylic Acid Functionalization in the Benzoic Acid Fragment
The carboxylic acid group of the benzoic acid moiety may require protection and deprotection steps during the synthesis to avoid unwanted side reactions.
Esterification and Hydrolysis: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the ether formation step. This is particularly important when strong bases are used, which could deprotonate the carboxylic acid and interfere with the reaction. The ester can be readily hydrolyzed back to the carboxylic acid in a final step, typically using acidic or basic conditions.
Table 2: Common Protecting Groups for the Carboxylic Acid Functionality
| Protecting Group | Protection Method | Deprotection Method |
| Methyl Ester | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | Acid or Base Hydrolysis (e.g., HCl or NaOH) |
| Ethyl Ester | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Acid or Base Hydrolysis (e.g., HCl or NaOH) |
| Benzyl Ester | Benzyl alcohol, DCC/DMAP | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
The strategic selection and combination of these synthetic methodologies allow for the efficient and scalable production of this compound and its analogues, paving the way for further investigation into their chemical and biological properties.
Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of this compound, the formation of the ether bond between the pyridinol and benzoic acid moieties is a critical transformation that can be effectively achieved through various catalytic strategies.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. The two most prominent methods applicable to the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig C-O coupling reaction is a versatile method for forming aryl ethers from aryl halides or triflates and alcohols. In the context of synthesizing the target molecule, this would involve the coupling of a protected 5-amino-2-halopyridine with a 4-hydroxybenzoic acid derivative. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often being employed to facilitate the catalytic cycle.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. researchgate.net While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern protocols utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing for milder reaction conditions. For the synthesis of this compound, this would typically involve the reaction of a 5-amino-2-halopyridine with 4-hydroxybenzoic acid in the presence of a copper(I) or copper(II) catalyst and a suitable base. The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. researchgate.net
A comparative overview of these two methods is presented in the table below.
| Feature | Buchwald-Hartwig Coupling | Ullmann Condensation |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂) |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, SPhos) | Diamines, amino acids, phenanthrolines (e.g., L-proline, 1,10-phenanthroline) |
| Substrate Scope | Generally broader, tolerates a wide range of functional groups | Can be sensitive to certain functional groups, though modern methods have improved scope |
| Reaction Conditions | Typically milder temperatures (80-120 °C) | Traditionally high temperatures (>150 °C), but modern methods allow for lower temperatures |
| Base | Often strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Typically inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
Phase-Transfer Catalysis in Related Pyridinyloxy Benzoic Acid Synthesis
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which can transport a reactant from one phase to the other.
In the context of synthesizing pyridinyloxy benzoic acid analogues, PTC can be particularly useful for the etherification step, which often involves a salt of a phenol (soluble in the aqueous phase) and an aryl halide (soluble in the organic phase). The phase-transfer catalyst forms an ion pair with the phenoxide anion, rendering it soluble in the organic phase where it can react with the aryl halide.
The key advantages of using phase-transfer catalysis include:
Milder reaction conditions.
The use of inexpensive and environmentally benign solvents like water.
Avoidance of anhydrous conditions.
Simplified work-up procedures.
For the synthesis of a 4-(pyridinyloxy)benzoic acid ester, a plausible PTC approach would involve the reaction of a halopyridine with a 4-hydroxybenzoate (B8730719) salt in a biphasic system. The general scheme for such a reaction is depicted below:
Aqueous Phase: Ar-O⁻ Na⁺ (from 4-hydroxybenzoic acid and NaOH)
Organic Phase: Pyridyl-X (where X is a leaving group)
Phase-Transfer Catalyst (Q⁺X⁻): Q⁺ transports Ar-O⁻ into the organic phase to form a reactive ion pair [Q⁺ Ar-O⁻].
Reaction in Organic Phase: [Q⁺ Ar-O⁻] + Pyridyl-X → Pyridyl-O-Ar + Q⁺X⁻
While specific examples for the synthesis of this compound using PTC are not extensively documented in the literature, the principles of PTC are widely applied to similar nucleophilic aromatic substitution reactions. Pyridine derivatives bearing sulfoxide groups have been shown to act as effective phase-transfer catalysts for nucleophilic displacement reactions. rsc.org
Optimization of Synthetic Routes and Reaction Conditions
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the outcome of the C-O bond formation step.
For a Palladium-catalyzed Buchwald-Hartwig etherification , key parameters to consider for optimization include:
Palladium Precursor and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich monodentate ligands like XPhos and RuPhos are often superior for C-O coupling reactions. The ratio of ligand to palladium can also be optimized.
Solvent: Aprotic, non-polar, or polar aprotic solvents are typically employed. Toluene, dioxane, and THF are common choices. The solubility of the reactants and the stability of the catalytic species are key considerations.
Temperature: Reaction temperatures typically range from 80 to 120 °C. Lowering the temperature can sometimes improve selectivity, while higher temperatures can increase the reaction rate.
The following table illustrates a hypothetical optimization of the Buchwald-Hartwig coupling between 5-amino-2-bromopyridine and methyl 4-hydroxybenzoate.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 82 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 92 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 95 |
| 6 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 85 |
For a Copper-catalyzed Ullmann condensation , the optimization would focus on:
Copper Source and Ligand: Copper(I) salts like CuI are often more effective than copper(II) salts. The addition of a ligand, such as L-proline or 1,10-phenanthroline, can significantly accelerate the reaction and allow for lower reaction temperatures.
Base: Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used to deprotonate the phenol.
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are traditionally used, although in some modern protocols, lower boiling solvents can be employed.
Temperature: While classical Ullmann reactions require high temperatures, ligand-assisted protocols can often be run at temperatures between 100 and 140 °C.
A representative optimization for the Ullmann condensation is shown below.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ (2) | DMF | 140 | 45 |
| 2 | CuI (10) | L-proline (20) | K₂CO₃ (2) | DMF | 140 | 70 |
| 3 | CuI (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 120 | 80 |
| 4 | CuI (5) | L-proline (10) | K₂CO₃ (2) | DMSO | 120 | 85 |
| 5 | CuI (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2) | DMSO | 120 | 90 |
| 6 | CuI (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2) | NMP | 120 | 88 |
By systematically varying these parameters, a high-yielding and efficient synthesis of this compound and its analogues can be achieved.
Comprehensive Spectroscopic Analysis and Molecular Structure Elucidation of 4 5 Aminopyridin 2 Yl Oxy Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and proximity of atoms.
¹H NMR Spectroscopic Characterization
The ¹H NMR spectrum of 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid is expected to display distinct signals corresponding to the protons on the aminopyridine and benzoic acid moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the benzoic acid ring, being part of an aromatic system, typically resonate in the downfield region of the spectrum. The protons ortho to the electron-withdrawing carboxylic acid group are expected to appear at a lower field compared to the protons meta to this group. Similarly, the protons on the aminopyridine ring will exhibit characteristic shifts. The amino group (-NH₂) is an electron-donating group, which generally shields the protons on the pyridine (B92270) ring, causing them to resonate at a relatively higher field compared to unsubstituted pyridine.
A hypothetical ¹H NMR data table is presented below based on typical chemical shifts for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H | 7.5 - 8.0 | d | ~2.5 |
| Pyridine H | 7.0 - 7.5 | dd | ~8.5, 2.5 |
| Pyridine H | 6.5 - 7.0 | d | ~8.5 |
| Benzoic Acid H (ortho to COOH) | 7.8 - 8.2 | d | ~8.0 |
| Benzoic Acid H (meta to COOH) | 7.0 - 7.4 | d | ~8.0 |
| -NH₂ | 5.0 - 6.0 | br s | - |
| -COOH | 12.0 - 13.0 | s | - |
Note: This table is illustrative and actual experimental values may vary.
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atom of the carboxyl group (-COOH) is characteristically found at the most downfield position, typically in the range of 160-180 ppm. The aromatic carbons of both the pyridine and phenyl rings will resonate in the region of 110-160 ppm. The specific chemical shifts will depend on the electronic effects of the substituents. For instance, the carbon atom attached to the oxygen of the ether linkage will be significantly deshielded.
A representative data table for the ¹³C NMR spectrum is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~167 |
| Quaternary C (C-O, Phenyl) | ~160 |
| Quaternary C (C-O, Pyridine) | ~163 |
| Quaternary C (C-COOH) | ~125 |
| Quaternary C (C-NH₂) | ~140 |
| Pyridine CH | 110 - 145 |
| Phenyl CH | 115 - 135 |
Note: This table is illustrative and actual experimental values may vary.
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
Analysis of Carboxyl and Amino Group Vibrations
The carboxylic acid and amino functional groups give rise to characteristic vibrational bands.
Carboxyl Group (-COOH):
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to the stretching vibration of the hydroxyl proton, which is often involved in hydrogen bonding.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected around 1700-1725 cm⁻¹ for a hydrogen-bonded carboxylic acid dimer.
C-O Stretch and O-H Bend: These vibrations often appear in the fingerprint region, with the C-O stretch typically around 1210-1320 cm⁻¹ and the in-plane O-H bend near 1400-1440 cm⁻¹.
Amino Group (-NH₂):
N-H Stretch: The primary amine group will show two distinct bands in the IR spectrum in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.
N-H Bend: The scissoring vibration of the -NH₂ group typically appears as a medium to strong band around 1590-1650 cm⁻¹.
Characteristic Modes of the Pyridine and Phenyl Rings
Both the pyridine and phenyl rings have characteristic vibrational modes that can be observed in the IR and Raman spectra.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region. Pyridine rings also have C=N stretching vibrations in this range.
In-plane C-H Bending: These vibrations are observed in the 1000-1300 cm⁻¹ region.
Out-of-plane C-H Bending: Strong absorption bands in the 675-900 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.
Ring Breathing Modes: Both pyridine and phenyl rings exhibit "breathing" modes, which involve the symmetric expansion and contraction of the ring. These are often more prominent in the Raman spectrum. For the phenyl ring, a characteristic breathing mode appears near 1000 cm⁻¹. Pyridine has a similar ring breathing mode around 990-1030 cm⁻¹.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular weight and for elucidating its chemical structure through the analysis of fragmentation patterns. nih.gov For this compound (Chemical Formula: C₁₂H₁₀N₂O₃), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its elemental composition.
In a typical electron ionization (EI) mass spectrometry experiment, the molecule would be expected to lose an electron to form a molecular ion (M⁺•). chemguide.co.uklibretexts.org The fragmentation of this molecular ion would likely proceed through several predictable pathways based on the functional groups present:
Cleavage of the ether bond: This could result in fragments corresponding to the aminopyridine and benzoic acid moieties.
Decarboxylation: Loss of the carboxylic acid group (–COOH) as CO₂ is a common fragmentation pathway for benzoic acid derivatives. libretexts.org
Loss of the amino group: Fragmentation involving the amino group on the pyridine ring could also be anticipated.
Without experimental data, a definitive fragmentation pattern and the relative abundances of the resulting ions for this compound cannot be provided.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Theoretical Fragment | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| Molecular Ion [M]⁺• | C₁₂H₁₀N₂O₃ | 230.0691 |
| [M-COOH]⁺ | C₁₁H₉N₂O | 185.0715 |
| [C₅H₅N₂O]⁺ | C₅H₅N₂O | 109.0402 |
Note: This table is illustrative and based on theoretical fragmentation pathways. It does not represent actual experimental data.
X-ray Crystallography for Solid-State Structure and Supramolecular Arrangements
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The molecule possesses several functional groups capable of acting as hydrogen bond donors (the carboxylic acid –OH and the amino –NH₂) and acceptors (the carboxylic acid C=O, the ether oxygen, and the pyridine nitrogen).
It is plausible that the crystal structure would feature extensive hydrogen bonding networks, potentially leading to the formation of dimers, chains, or more complex three-dimensional supramolecular architectures. For instance, the carboxylic acid groups could form classic hydrogen-bonded dimers. The amino group and the pyridine nitrogen are also likely to participate in hydrogen bonding with adjacent molecules. researchgate.net
Conformational Analysis in the Crystalline State
X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. Key conformational features of interest would include the dihedral angles between the pyridine and benzene (B151609) rings, as well as the orientation of the carboxylic acid and amino groups. The conformation adopted in the crystal is a result of the interplay between intramolecular steric and electronic effects and the stabilizing influence of intermolecular interactions within the crystal lattice. Without experimental crystallographic data, a precise description of the solid-state conformation of this compound remains speculative.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminopyridine |
Theoretical Chemistry and Computational Investigations of 4 5 Aminopyridin 2 Yl Oxy Benzoic Acid
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive various chemical properties.
Density Functional Theory (DFT) Studies on Ground State Geometry
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. nih.gov By calculating the electron density, DFT can determine the most stable conformation, known as the ground state geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.
Table 1: Illustrative Optimized Geometrical Parameters for 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid (Illustrative Data) Note: The following data are representative examples for a molecule of this type, as specific published computational results for this compound were not found. Values are based on general knowledge of similar chemical structures.
| Parameter | Bond/Angle | Illustrative Calculated Value |
|---|---|---|
| Bond Length | C(pyridine)-O(ether) | 1.36 Å |
| Bond Length | O(ether)-C(benzene) | 1.38 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Angle | C-O-C (ether) | 118.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be centered on the electron-withdrawing benzoic acid moiety.
Table 2: Illustrative FMO Properties for this compound (Illustrative Data) Note: The following data are representative examples. Specific published data for the target compound were not found.
| Parameter | Illustrative Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.85 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxyl group and the hydrogens on the amino group would exhibit positive potential, marking them as sites for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their flexibility and interactions with their surroundings, such as solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions.
For a molecule like this compound, MD simulations can explore the rotational freedom around the ether linkage and how different conformations are stabilized by solvent molecules. nih.gov By simulating the molecule in a solvent like water, one can observe the formation of hydrogen bonds between the solvent and the molecule's amino and carboxyl groups, which can significantly influence its preferred shape and reactivity.
Tautomeric Equilibria and Proton Transfer Studies
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The aminopyridine moiety of the target molecule can potentially exist in different tautomeric forms. Specifically, the 2-oxypyridine fragment can exist in equilibrium with its 2-pyridone tautomer. nih.govwuxibiology.com Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov
Theoretical calculations can predict the relative energies of the hydroxy and keto forms. The stability of these tautomers is highly sensitive to the environment; the hydroxy form is often favored in the gas phase, while the more polar pyridone form can be stabilized in polar solvents. wuxibiology.com Understanding this equilibrium is critical, as different tautomers can exhibit distinct chemical and biological properties.
Computational Predictions of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for interpreting and verifying experimental data.
Vibrational Frequencies: Theoretical calculations using methods like DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching of the C=O bond in the carboxyl group or the N-H bonds of the amino group.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Calculated chemical shifts, when compared to experimental values, can help confirm the proposed structure of a synthesized compound. For this compound, theoretical predictions would help assign the signals for each unique carbon and hydrogen atom in the molecule.
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative Data) Note: The following data are representative examples. Specific published data for the target compound were not found.
| Carbon Atom | Illustrative Calculated Shift (ppm) |
|---|---|
| C (Carboxyl) | 168.5 |
| C (ipso-COOH) | 125.0 |
| C (ipso-O) | 162.1 |
| C (Pyridine, attached to O) | 164.3 |
Advanced Bonding Analysis (e.g., Localized-Orbital Locator (LOL) Profiles)
Computational chemistry provides powerful tools for in-depth analysis of chemical bonding, going beyond simple Lewis structures to offer a quantitative and visual understanding of electron distribution. One such advanced technique is the analysis of the Localized-Orbital Locator (LOL), a function of the kinetic-energy density that offers insights into the nature of chemical bonds and electron localization.
The Localized-Orbital Locator (LOL) is a scalar field used in computational chemistry to identify regions in a molecule where electrons are highly localized. researchgate.net This method is valuable for distinguishing between different types of chemical bonds (e.g., covalent, ionic) and for identifying lone pairs of electrons. researchgate.net LOL is derived from the kinetic energy density, a measure of the local kinetic energy of electrons. cdnsciencepub.com High values of LOL indicate regions where there is a high degree of electron localization, such as in the core of atoms, in covalent bonds, and in the positions of lone pairs. researchgate.net Conversely, low LOL values are found in regions of delocalized electrons, characteristic of metallic bonding or the internuclear regions between ionic species.
A key advantage of LOL analysis is its ability to provide a clear, visual representation of chemical bonding patterns through 3D isosurfaces or 2D contour maps. These visualizations help chemists to intuitively grasp the electronic structure of a molecule. For instance, in a covalent bond, the LOL profile will show a region of high localization between the two bonded atoms. The shape and magnitude of this localization can provide further information about the bond's character, such as its polarity and strength.
Aromatic Systems: The pyridine and benzene (B151609) rings would exhibit LOL profiles characteristic of aromatic systems. This would include delocalized π-electron systems, which are a focus of LOL and related analyses like the Electron Localization Function (ELF). scispace.comchemrxiv.org
Covalent Bonds: Clear regions of high LOL values would be anticipated between covalently bonded atoms, such as the carbon-carbon and carbon-hydrogen bonds within the aromatic rings, the carbon-oxygen ether linkage, and the bonds within the carboxylic acid and amino functional groups.
Lone Pairs: The oxygen atoms of the ether and carboxylic acid groups, as well as the nitrogen atoms of the pyridine ring and the amino group, possess lone pairs of electrons. LOL analysis would visualize these as distinct regions of high electron localization.
The interpretation of LOL values is crucial for understanding the bonding characteristics of a molecule. The following table provides a general guide to the significance of different LOL value ranges:
| LOL Value Range | Interpretation |
| High (> 0.8) | Strong electron localization, indicative of atomic cores and lone pairs. |
| Medium (~0.5) | Significant electron localization, characteristic of covalent bonds. |
| Low (< 0.2) | Electron delocalization, found in the outer regions of the molecule. |
Chemical Reactivity and Derivatization Strategies for 4 5 Aminopyridin 2 Yl Oxy Benzoic Acid
Reactions at the Amino Group of the Pyridine (B92270) Moiety
The primary amino group attached to the pyridine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents to modify the compound's properties.
The lone pair of electrons on the nitrogen atom of the amino group facilitates reactions with various electrophiles.
Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction is fundamental in the synthesis of various derivatives, including biologically active molecules. For instance, the formation of benzamide (B126) derivatives from aminopyridines is a common strategy in medicinal chemistry. nih.govresearchgate.net
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products.
Sulfonylation: Reacting the amino group with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is significant for creating compounds with a range of chemical and biological profiles.
Table 1: Representative Reactions at the Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| Alkylation | Methyl iodide | Alkylamine |
The primary amino group of 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. nih.gov This reaction is typically catalyzed by an acid and involves the removal of a water molecule. The reaction is often carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol. researchgate.netresearchgate.net The formation of the C=N double bond in the imine product is a versatile method for creating new derivatives. A wide range of aromatic and aliphatic aldehydes and ketones can be used in this synthesis. rjptonline.org
The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the imine. Several Schiff bases derived from 4-aminobenzoic acid have been synthesized, demonstrating the feasibility of this reaction on similar structures. researchgate.net
Table 2: Examples of Schiff Base Formation
| Aldehyde/Ketone Reactant | Resulting Schiff Base Derivative |
|---|---|
| Benzaldehyde | 4-({5-[(-benzylidene)amino]pyridin-2-yl}oxy)benzoic acid |
| Acetone | 4-{[5-(Propan-2-ylideneamino)pyridin-2-yl]oxy}benzoic acid |
The aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). scirp.org
The resulting diazonium salt, 4-{[5-(dinitrogenyl)pyridin-2-yl]oxy}benzoic acid chloride, is a highly versatile intermediate. The diazonium group can act as an excellent leaving group, allowing for its replacement by a variety of nucleophiles (Sandmeyer reaction), or it can act as an electrophile in azo coupling reactions. In azo coupling, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound, which is characterized by the -N=N- linkage. researchgate.net These azo compounds are often highly colored and are used as dyes.
Reactions at the Carboxylic Acid Group of the Benzoic Acid Moiety
The carboxylic acid group provides a reactive site for nucleophilic acyl substitution, allowing for the synthesis of esters, amides, and other acid derivatives.
Esterification: The carboxylic acid can be converted to an ester through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the carboxylic acid can be reacted with an alkyl halide after converting it to its more nucleophilic carboxylate salt. More modern methods use coupling reagents to facilitate the reaction under milder conditions. researchgate.netmdpi.com
Amidation: The formation of an amide bond is a crucial reaction in the synthesis of many pharmaceuticals. researchgate.net Direct reaction of the carboxylic acid with an amine is generally difficult and requires high temperatures. A more common approach is to first "activate" the carboxylic acid. This can be done by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine under mild conditions. acs.org
Table 3: Derivatization of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl Ester |
| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Aniline | Anilide (N-phenylamide) |
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.commasterorganicchemistry.comtestbook.com The reaction proceeds through a complex mechanism and requires an acidic workup step to neutralize the reaction mixture and protonate the resulting alkoxide to yield the alcohol, {4-[(5-aminopyridin-2-yl)oxy]phenyl}methanol. youtube.comyoutube.com
This primary alcohol can then be subjected to further oxidation reactions. The outcome of the oxidation depends on the reagent used.
Oxidation to Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) will oxidize the primary alcohol to an aldehyde, 4-[(5-aminopyridin-2-yl)oxy]benzaldehyde.
Oxidation to Carboxylic Acid: Using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way back to the carboxylic acid. The enantioselective oxidation of similar alcohol structures has been achieved using biocatalysts. bioline.org.br
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine and Phenyl Rings
The pyridine and phenyl rings of this compound exhibit distinct reactivity patterns towards electrophilic and nucleophilic aromatic substitution, influenced by the electronic effects of their respective substituents.
On the Pyridine Ring:
The pyridine ring is generally considered electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic attack. However, the presence of the strongly activating amino group at the 5-position and the activating ether linkage at the 2-position significantly enhances the ring's reactivity towards electrophiles. The amino group is a powerful ortho- and para-directing group. Considering the positions relative to the amino group, electrophilic substitution would be directed towards the 4- and 6-positions. The ether oxygen also directs ortho and para, which in this case corresponds to the 3- and 5-positions relative to the ether linkage. The synergistic effect of these two activating groups suggests that the pyridine ring is highly activated towards electrophilic substitution, with the most probable sites of attack being the positions ortho and para to the amino group.
Conversely, the pyridine ring is inherently more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. However, in the case of this compound, the absence of a good leaving group on the pyridine ring makes direct nucleophilic aromatic substitution challenging under standard conditions. Should a derivative with a suitable leaving group (e.g., a halogen) at the 2-, 4-, or 6-position be synthesized, nucleophilic displacement would be a viable derivatization strategy. For instance, the amination of 2-halopyridines is a known transformation, although it often requires forcing conditions or transition metal catalysis.
On the Phenyl Ring:
The phenyl ring is substituted with a deactivating, meta-directing carboxylic acid group and an activating, ortho-, para-directing ether linkage. The carboxylic acid group withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position (positions 3' and 5' relative to the carboxyl group). In contrast, the ether oxygen donates electron density to the ring through resonance, activating it and directing electrophiles to the ortho and para positions (positions 3' and 5' relative to the ether linkage).
The opposing directing effects of these two substituents lead to a complex reactivity profile. The outcome of an electrophilic substitution reaction on the phenyl ring would depend on the specific reaction conditions and the nature of the electrophile. Generally, the activating effect of the ether linkage might dominate, leading to substitution at the positions ortho to the ether group (and meta to the carboxylic acid group).
The following table summarizes the directing effects of the substituents on both aromatic rings:
| Ring | Substituent | Position | Electronic Effect | Directing Effect |
| Pyridine | 5-Amino | 5 | Activating | Ortho, Para |
| Pyridine | 2-Oxy | 2 | Activating | Ortho, Para |
| Phenyl | 4-Oxy | 4' | Activating | Ortho, Para |
| Phenyl | 1-Carboxylic Acid | 1' | Deactivating | Meta |
Cyclization and Heterocycle Annulation Reactions Utilizing this compound as Precursor
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization or intermolecular condensation followed by cyclization. These reactions, often termed heterocycle annulation, can lead to the formation of novel polycyclic structures with potential biological activity.
One of the most direct applications is the intramolecular condensation between the amino group on the pyridine ring and the carboxylic acid on the phenyl ring. This could potentially lead to the formation of a large macrocyclic lactam, though such reactions are often challenging due to unfavorable ring strain and entropy.
More commonly, this precursor can be utilized in reactions with other bifunctional reagents to construct new heterocyclic rings. For example, the amino group can react with β-dicarbonyl compounds or their equivalents to form a new six-membered ring fused to the pyridine core. Similarly, the carboxylic acid can be activated and reacted with a nucleophile on a neighboring molecule that has also reacted with the amino group, leading to complex heterocyclic systems.
A plausible and synthetically valuable transformation would be the intramolecular cyclization to form a pyridobenzoxazinone ring system. This would involve the formation of an amide bond between the amino group and the carboxylic acid. Such a cyclization might require activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents) and could be facilitated by thermal or catalytic conditions. The resulting tricyclic core would be a novel heterocyclic scaffold.
The following table outlines potential cyclization strategies:
| Reactant(s) | Reaction Type | Potential Product |
| This compound | Intramolecular Amidation | Pyridobenzoxazinone derivative |
| This compound + β-ketoester | Condensation/Cyclization | Fused pyridopyrimidine derivative |
| This compound + α-haloketone | Condensation/Cyclization | Fused pyridodiazine derivative |
Multicomponent Reactions Incorporating Structurally Related Benzoic Acid Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The presence of both a primary amine and a carboxylic acid makes this compound an ideal candidate for participation in isocyanide-based MCRs such as the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgresearchgate.net In this context, this compound can serve as both the amine and the carboxylic acid component in an intramolecular sense, or it can participate as either the amine or the carboxylic acid component in an intermolecular reaction.
In an intermolecular Ugi reaction, the amino group of this compound could react with an aldehyde, an isocyanide, and an external carboxylic acid to yield a complex α-acylamino amide derivative. Alternatively, the carboxylic acid function could participate in a Ugi reaction with an external amine, an aldehyde, and an isocyanide.
Passerini Three-Component Reaction:
The Passerini reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. The carboxylic acid group of this compound could readily participate in this transformation, allowing for the introduction of diverse functionalities at the carboxyl group.
The application of MCRs to derivatives of this compound provides a rapid and efficient route to generate libraries of structurally diverse compounds for biological screening. The ability to introduce multiple points of diversity in a single synthetic operation is a key advantage of this approach.
The table below illustrates the potential roles of this compound in multicomponent reactions:
| Multicomponent Reaction | Role of this compound | Other Components | Product Type |
| Ugi Reaction | Amine Source | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Ugi Reaction | Carboxylic Acid Source | Aldehyde, Amine, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Carboxylic Acid Source | Aldehyde/Ketone, Isocyanide | α-Acyloxy Carboxamide |
Coordination Chemistry and Ligand Properties of 4 5 Aminopyridin 2 Yl Oxy Benzoic Acid
Binding Modes and Chelation Potential of the Aminopyridinyloxybenzoic Acid Ligand
The potential binding modes of this ligand can be hypothesized based on the known chemistry of its constituent functional groups, such as aminopyridines and benzoic acids. However, without experimental validation through techniques like X-ray crystallography or spectroscopic analysis of its complexes, any description remains theoretical.
N-Donor Coordination through Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring is a well-established coordination site for a wide range of metal ions. In similar pyridine-containing ligands, this nitrogen atom typically acts as a Lewis base, donating its lone pair of electrons to a metal center. The electronic properties of the aminopyridine ring in this specific molecule would influence the basicity of the pyridine nitrogen and its affinity for different metal ions.
O-Donor Coordination through Carboxylate and Ether Oxygen
The carboxylate group offers a versatile coordination site, capable of binding to metals in a monodentate, bidentate chelating, or bridging fashion. The ether oxygen, while generally a weaker donor than the carboxylate oxygens, could also participate in coordination, potentially leading to the formation of stable chelate rings.
Mixed N,O-Coordination Modes
The presence of both nitrogen and oxygen donor atoms allows for the possibility of mixed N,O-coordination. The ligand could act as a bidentate or tridentate chelate, binding to a single metal center through various combinations of its donor atoms. This chelation would be expected to form stable five- or six-membered rings, a thermodynamically favorable arrangement in coordination chemistry. However, no published studies have confirmed these mixed-coordination modes for 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid.
Synthesis and Characterization of Metal Complexes of this compound
A thorough search of chemical databases and scientific literature did not yield any specific reports on the synthesis and characterization of metal complexes involving this compound as a ligand. Consequently, there is no experimental data available for its transition metal, rare earth, or main group metal complexes.
Transition Metal Complexes (e.g., VO(II), Fe(III), Mn(II), Zn(II), Ag(I), Co(II), Ni(II), Cu(II), Cd(II), Pt(II), Pt(IV))
While numerous studies detail the complexation of transition metals with other aminopyridine and benzoic acid derivatives, no such research has been published for this compound. The synthesis and characterization of complexes with the specified transition metals have not been documented.
Rare Earth and Main Group Metal Complexes
Similarly, the synthesis and structural analysis of rare earth and main group metal complexes with this ligand are not described in the current scientific literature. The coordination chemistry of these metals with related ligands is an active area of research, but specific findings for this compound are absent.
Structural Analysis of Metal Complexes (e.g., X-ray Diffraction of Coordination Spheres)
For related aminopyridine and benzoic acid-containing ligands, X-ray diffraction studies have revealed a variety of coordination modes. Typically, the carboxylate group of benzoic acid derivatives can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The nitrogen atoms of the pyridine ring and the amino group also present potential coordination sites. The specific coordination behavior is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of counter-ions or solvent molecules. Without experimental data for this compound, any description of the coordination sphere of its metal complexes would be purely speculative.
Spectroscopic and Magnetic Properties of Metal Complexes
Detailed spectroscopic and magnetic characterization of metal complexes of this compound is not available in the current scientific literature. Spectroscopic techniques such as Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing coordination compounds.
Infrared (IR) Spectroscopy: In a hypothetical complex, the coordination of the carboxylate group to a metal center would be expected to shift the characteristic C=O stretching frequency compared to the free ligand. Similarly, shifts in the vibrational frequencies associated with the pyridine ring and the amino group could indicate their involvement in coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the coordination environment. The spectra would be expected to show ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for metals with unpaired d-electrons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide insights into the ligand's structure upon coordination. Changes in the chemical shifts of the protons and carbons of the ligand can indicate which donor atoms are involved in binding to the metal ion.
The magnetic properties of metal complexes are determined by the number of unpaired electrons on the metal ion and the interactions between them. Magnetic susceptibility measurements can distinguish between paramagnetic, diamagnetic, ferromagnetic, and antiferromagnetic behaviors, providing valuable information about the electronic structure of the metal center. Without experimental data, the magnetic behavior of complexes with this compound remains unknown.
Theoretical Investigations of Metal-Ligand Interactions and Complex Stability
Theoretical investigations, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and predicting the stability of coordination complexes. However, there are no published theoretical studies specifically focused on the metal complexes of this compound.
DFT calculations could provide valuable insights into:
Optimized Geometries: Predicting the most stable three-dimensional structures of the metal complexes, including bond lengths and angles in the coordination sphere.
Bonding Analysis: Quantifying the nature of the metal-ligand bonds, including the contributions of electrostatic and covalent interactions. This can be achieved through analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM).
Electronic Structure: Calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an important indicator of the chemical reactivity and stability of the complex.
Complex Stability: Predicting the binding energies between the metal ion and the ligand, which is a measure of the thermodynamic stability of the complex.
In the absence of such studies for this compound, a detailed, data-driven discussion of its metal-ligand interactions and complex stability is not possible.
Role of 4 5 Aminopyridin 2 Yl Oxy Benzoic Acid As a Building Block in Complex Organic Synthesis
Precursor for Advanced Heterocyclic Systems (e.g., Thiadiazoles, Quinazolines, Benzimidazoles)
The dual functionality of 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid makes it a versatile precursor for the synthesis of a variety of advanced heterocyclic systems. The amino group on the pyridine (B92270) ring and the carboxylic acid on the benzoic acid moiety can participate in a range of cyclization and condensation reactions.
Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the reaction of a carboxylic acid with thiosemicarbazide. openmedicinalchemistryjournal.com In this context, the benzoic acid portion of the title compound could react with thiosemicarbazide, followed by cyclodehydration, to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. This reaction typically proceeds in the presence of a dehydrating agent like polyphosphate ester (PPE). openmedicinalchemistryjournal.com
Quinazolines: Quinazolines and their derivatives are significant nitrogen-containing heterocycles with diverse pharmacological applications. nih.govchemrxiv.org One common synthetic route involves the condensation of an anthranilic acid derivative with a suitable reaction partner. While this compound is not a direct analogue of anthranilic acid, its amino and carboxylic acid functionalities could potentially be utilized in multi-component reactions to form quinazoline-like structures. dergipark.org.tr For instance, the amino group could react with an aldehyde and a source of ammonia (B1221849) in a reaction analogous to those used in quinazoline (B50416) synthesis. organic-chemistry.org
Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net The aminopyridine moiety of this compound, while not an o-phenylenediamine, could potentially undergo intramolecular cyclization or participate in intermolecular reactions under specific conditions to form fused imidazole (B134444) ring systems. For example, reactions involving the amino group and an adjacent activated carbon could lead to the formation of a benzimidazole-like scaffold. organic-chemistry.org
Synthesis of Conjugated Systems and Macrocycles
The rigid structure and the presence of both donor (amino) and acceptor (carboxylic acid) groups suggest that this compound could be a valuable monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds, often exhibit interesting electronic and optical properties. msstate.edu The polymerization could potentially be achieved through polycondensation reactions, where the amino and carboxylic acid groups of different monomers react to form amide linkages, extending the conjugated system.
Furthermore, the bifunctional nature of this molecule lends itself to the synthesis of macrocycles. Intramolecular cyclization under high-dilution conditions could lead to the formation of a macrocyclic lactam. Alternatively, intermolecular reactions between two or more molecules of this compound, or with other complementary bifunctional linkers, could produce larger macrocyclic structures with defined shapes and cavities.
Integration into Dendrimeric and Polymeric Structures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govmdpi.com The AB-type functionality of this compound (where 'A' is the amino group and 'B' is the carboxylic acid) makes it a suitable building block for the convergent synthesis of dendrimers. chemrxiv.org Dendrons could be synthesized by reacting the amino group with a molecule containing two carboxylic acid groups, followed by activation of the peripheral groups. These dendrons can then be attached to a multifunctional core to create the final dendrimer.
In polymer chemistry, this compound can act as a monomer in polycondensation reactions. The reaction between the amino group and the carboxylic acid group would lead to the formation of polyamides. The properties of the resulting polymer would be influenced by the rigid aromatic and heteroaromatic units in the backbone, potentially leading to materials with high thermal stability and specific mechanical properties. The synthesis of poly(o-aminobenzoic acid) and its copolymers has been explored as precursors for polyaniline, indicating the potential for polymers derived from aminobenzoic acid derivatives to have interesting electronic properties. researchgate.net
Utilization in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds. ijpsr.com Bifunctional scaffolds are particularly valuable in the construction of such libraries as they allow for the introduction of diversity at multiple points. nih.gov this compound, with its distinct amino and carboxylic acid functionalities, can serve as a central scaffold. The carboxylic acid can be anchored to a solid support, while the amino group can be reacted with a variety of building blocks. Subsequently, the carboxylic acid can be cleaved from the support and further functionalized, leading to a diverse library of compounds based on the aminopyridinoxy-benzoic acid core.
Development of Linkers and Scaffolds in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aminopyridine and carboxylic acid groups in this compound are capable of forming strong and directional hydrogen bonds. The interaction between a carboxylic acid and a pyridine is a well-established and robust supramolecular synthon. nih.govresearchgate.netacs.org This makes the title compound an excellent candidate for the design of supramolecular assemblies, acting as a linker to connect different molecular components into larger, organized structures.
In the context of metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters and organic linkers, this compound could serve as a bifunctional organic linker. rsc.orgresearchgate.net The carboxylic acid group can coordinate to the metal centers, while the aminopyridine nitrogen can also participate in coordination or act as a hydrogen bond donor/acceptor site within the pores of the framework, potentially influencing the material's properties for applications such as gas storage or catalysis. nih.gov
Structure Activity Relationship Sar Studies: Chemical Principles and Functional Group Impact
Influence of the Benzoic Acid Moiety on Chemical Interactions
The benzoic acid moiety is a fundamental scaffold in medicinal chemistry, recognized for its significant potential in influencing biological activity. nih.govresearchgate.net Its presence in a molecule provides a combination of hydrophobic, aromatic, and hydrogen-bonding features that are crucial for chemical interactions. In the context of 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid, this moiety serves as a key anchor for engaging with biological receptors.
The carboxylic acid group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. At physiological pH, it can be deprotonated to form a carboxylate anion, enabling strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in a protein's binding pocket. The aromatic phenyl ring contributes to the molecule's activity through hydrophobic and van der Waals interactions. Furthermore, the planar nature of the sp2 hybridized carbons in the phenyl ring facilitates binding within the pockets of drug targets. The delocalized π-electron system of the benzene (B151609) ring can also participate in π-π stacking or cation-π interactions with complementary aromatic rings (e.g., from phenylalanine, tyrosine, or tryptophan residues) or cationic groups in a receptor.
Studies on various benzoic acid derivatives have shown that the balance between the hydrophilic carboxylic group and the hydrophobic benzene ring is critical for its interaction with cell membranes. nih.gov The strategic placement of substituents on the phenyl ring can modulate the molecule's electronic properties and affinity for its target. nih.gov
| Interaction Type | Mediating Group | Potential Interacting Partner (in a biological target) |
| Ionic Bonding (Salt Bridge) | Carboxylate (-COO⁻) | Positively charged amino acid residues (e.g., Lysine, Arginine) |
| Hydrogen Bond Donor | Carboxylic Acid (-COOH) | Electron-rich atoms (e.g., Oxygen, Nitrogen) in amino acids |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (-C=O) | Hydrogen bond donors (e.g., -NH, -OH groups) in amino acids |
| Hydrophobic Interactions | Phenyl Ring | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |
| π-π Stacking | Phenyl Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |
Role of the Aminopyridine Fragment in Molecular Recognition (General Principles)
Aminopyridines are a class of heterocyclic compounds extensively used in medicinal chemistry due to their unique structural properties that allow for a wide array of interactions with enzymes and receptors. rsc.org This fragment is crucial for molecular recognition, providing key hydrogen bonding and electrostatic interaction points.
The aminopyridine ring contains two key features for molecular recognition: the pyridine (B92270) nitrogen and the amino group. The nitrogen atom within the pyridine ring is basic and can act as a hydrogen bond acceptor. It can also be protonated, allowing it to form ionic interactions. The amino (-NH2) group is a potent hydrogen bond donor and can also act as a weak hydrogen bond acceptor. stereoelectronics.org These multiple interaction points make the aminopyridine moiety an effective scaffold for orienting a molecule within a binding site. The strategic inclusion of aminopyridine moieties can also modulate a compound's physicochemical properties, such as reducing lipophilicity, which can be advantageous in drug design. nih.gov
Compounds containing an aminopyridine moiety have demonstrated a range of biological activities, often acting as potassium channel blockers, which highlights their ability to interact specifically with protein targets. rsc.orgwikipedia.org
| Feature | Interaction Type | Potential Interacting Partner (in a biological target) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups) |
| Protonated Pyridine Nitrogen | Ionic Interaction | Negatively charged amino acid residues (e.g., Aspartate, Glutamate) |
| Amino Group (-NH₂) | Hydrogen Bond Donor | Hydrogen bond acceptors (e.g., Carbonyl oxygen) |
| Pyridine Ring | π-π Stacking | Aromatic amino acid residues |
Impact of the Ether Linkage on Conformation and Electronic Distribution
The diaryl ether linkage in this compound is more than a simple spacer; it is a critical structural element that significantly influences the molecule's three-dimensional shape (conformation) and the distribution of electrons. Ethers are known to modify the physicochemical properties of molecules, including stability and lipophilicity, which can enhance the ability to cross biological membranes. numberanalytics.comnumberanalytics.com
From a conformational standpoint, the C-O-C ether bond provides significant rotational flexibility. This allows the aminopyridine and benzoic acid rings to adopt a wide range of spatial orientations relative to each other. This conformational freedom can be crucial for achieving an optimal fit within a constrained biological binding site. The flexibility imparted by the ether linkage can enhance a compound's ability to adapt to the specific geometry of its target. researchgate.net
Electronically, the oxygen atom is highly electronegative, pulling electron density from the adjacent carbon atoms (inductive effect). However, the oxygen lone pairs can also donate electron density into the aromatic rings through resonance. This dual electronic nature affects the reactivity and binding properties of both aromatic systems. The presence of the ether oxygen can also provide an additional point for hydrogen bonding, acting as a hydrogen bond acceptor, which can be a critical interaction for receptor binding. stereoelectronics.org
| Property | Impact of Ether Linkage | Consequence for Molecular Interaction |
| Conformation | Allows rotation around C-O bonds | Enables the molecule to adopt various shapes to fit into a binding site. |
| Electronic Distribution | Inductive withdrawal and resonance donation | Modulates the reactivity and charge distribution of the aromatic rings. |
| Hydrogen Bonding | Oxygen atom can act as an H-bond acceptor | Provides an additional point of interaction with a biological target. |
Regioisomeric Effects of Aminopyridine Attachment (e.g., 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid vs. title compound)
Regioisomerism, the variation in the position of functional groups on a molecular scaffold, can have a profound impact on a molecule's physical, chemical, and biological properties. nih.gov Comparing this compound with a regioisomer, such as 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid, highlights the importance of the precise arrangement of functional groups for molecular interactions.
This altered three-dimensional arrangement would change how the molecule presents its hydrogen bond donors and acceptors to a biological target. Consequently, the binding affinity and selectivity for a specific receptor or enzyme could be drastically different between the two regioisomers. Studies on other classes of molecules have consistently shown that such positional changes can turn a highly active compound into an inactive one, or vice versa. mdpi.com
| Feature | This compound (Title Compound) | 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (Regioisomer) |
| Position of Amino Group | 5-position (para to ether) | 3-position (meta to ether) |
| Predicted Geometry | More linear arrangement of functional groups across the pyridine ring. | More angular arrangement of functional groups. |
| Hydrogen Bonding Profile | Specific spatial orientation of H-bond donors/acceptors. | Different spatial orientation of H-bond donors/acceptors. |
| Expected Biological Activity | Potentially different binding affinity and selectivity compared to its regioisomer. | Potentially different binding affinity and selectivity compared to the title compound. |
Conclusion and Future Directions in the Research of 4 5 Aminopyridin 2 Yl Oxy Benzoic Acid
Summary of Current Research Landscape and Key Achievements
The current research landscape for 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid is in its infancy. The primary achievement to date is its synthesis and availability as a chemical intermediate from various commercial suppliers. This availability indicates that a reproducible synthetic route has been established, likely for its use as a building block in the synthesis of more complex molecules. However, there is a conspicuous absence of dedicated studies on its specific properties and potential applications in peer-reviewed journals. The compound is often listed in chemical databases and patents as a potential reagent or intermediate, but detailed characterization and functional studies are not publicly available. This suggests that while its existence is known, its scientific story is yet to be written.
Identification of Research Gaps and Unexplored Avenues
The lack of published data on this compound highlights significant research gaps. A primary unexplored avenue is the comprehensive characterization of its physicochemical properties. Furthermore, the potential biological activities of this compound remain uninvestigated. The aminopyridine moiety is a known pharmacophore in various bioactive molecules, and the benzoic acid group can also contribute to biological interactions. The combination of these two functionalities, connected by an ether linkage, presents a novel scaffold for medicinal chemistry that has not been explored. In the realm of materials science, its potential as a monomer for the synthesis of novel polymers or as a ligand for the creation of metal-organic frameworks (MOFs) is another significant unexplored avenue.
| Identified Research Gap | Description of Unexplored Avenue |
| Synthesis Optimization | Lack of studies on optimizing reaction conditions, exploring alternative synthetic pathways, and scaling up the production process. |
| Physicochemical Characterization | Absence of detailed data on solubility, pKa, melting point, and thermal stability. |
| Spectroscopic and Crystallographic Data | Limited availability of comprehensive NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction data in the public domain. |
| Biological Activity Screening | No published research on its potential as an antimicrobial, anticancer, anti-inflammatory, or kinase inhibitor. |
| Materials Science Applications | Unexplored potential as a monomer for high-performance polymers, a ligand for MOFs, or a component in organic electronics. |
Emerging Methodologies for Synthesis and Characterization
While specific synthetic procedures for this compound are not widely published, analogous chemical structures suggest that nucleophilic aromatic substitution (SNAr) would be a primary method for its synthesis. This would likely involve the reaction of a suitably protected 5-aminopyridin-2-ol with a 4-halobenzoic acid derivative. Modern cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, could also be explored for the formation of the ether linkage.
For its characterization, a suite of contemporary analytical techniques would be essential. High-resolution mass spectrometry would confirm its molecular weight and formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for elucidating its detailed molecular structure. Fourier-transform infrared (FTIR) spectroscopy would identify its key functional groups. Single-crystal X-ray diffraction would provide unambiguous structural confirmation and insights into its solid-state packing and intermolecular interactions.
| Methodology | Purpose in the Study of this compound |
| Nucleophilic Aromatic Substitution (SNAr) | A plausible primary synthetic route for the formation of the ether bond. |
| Cross-Coupling Reactions | Alternative synthetic strategies for improved yield and milder reaction conditions. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and molecular weight. |
| 1D and 2D NMR Spectroscopy | To determine the precise connectivity of atoms within the molecule. |
| Single-Crystal X-ray Diffraction | To definitively establish the three-dimensional molecular structure and intermolecular interactions. |
Advanced Computational Modeling Challenges
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties. Molecular dynamics (MD) simulations could provide insights into its conformational flexibility and interactions with solvent molecules.
A key challenge in modeling this compound would be to accurately capture the non-covalent interactions, such as hydrogen bonding, which are likely to play a significant role in its crystal packing and potential interactions with biological targets. Furthermore, predicting its reactivity and the potential for it to participate in various chemical transformations would require sophisticated computational models that can handle complex reaction mechanisms.
| Computational Method | Potential Application to this compound |
| Density Functional Theory (DFT) | Prediction of geometric, electronic, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and intermolecular interactions in different environments. |
| Molecular Docking | Virtual screening against various biological targets to predict potential bioactivity. |
| Quantum Theory of Atoms in Molecules (QTAIM) | In-depth analysis of chemical bonding and non-covalent interactions. |
Potential for Novel Chemical Transformations and Materials Science Applications
The bifunctional nature of this compound makes it a versatile platform for novel chemical transformations. The primary amine can be derivatized to form amides, sulfonamides, or imines. The carboxylic acid can be converted into esters, amides, or acid chlorides, opening up a wide range of synthetic possibilities.
In materials science, this compound could serve as a valuable monomer for the synthesis of new polymers. For example, polyamides or polyesters incorporating this rigid, functionalized unit could exhibit interesting thermal and mechanical properties. Its ability to chelate metal ions through the pyridine (B92270) nitrogen and carboxylic acid group also makes it a promising candidate for the design of new metal-organic frameworks with potential applications in gas storage, catalysis, and sensing.
| Potential Application Area | Rationale Based on Molecular Structure |
| Medicinal Chemistry | The aminopyridine moiety is a common feature in kinase inhibitors and other therapeutic agents. |
| Polymer Chemistry | The presence of both an amine and a carboxylic acid allows for its use as an AB-type monomer in step-growth polymerization. |
| Metal-Organic Frameworks (MOFs) | The pyridine and carboxylic acid groups can act as coordinating sites for metal ions, forming extended porous structures. |
| Supramolecular Chemistry | The potential for hydrogen bonding and π-π stacking could be exploited to create self-assembled structures. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, where 5-aminopyridin-2-ol reacts with a benzoic acid derivative (e.g., 4-fluorobenzoic acid) under basic conditions. Key parameters include:
- Catalyst : Use of K₂CO₃ or Cs₂CO₃ to deprotonate the hydroxyl group .
- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology :
- HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water mobile phase) .
- NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 259.2 (M+H⁺) confirm molecular weight .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for medicinal chemistry applications?
- Methodology :
- Activation of Carboxylic Acid : Use EDCl/HOBt or DCC for amide bond formation with amines .
- Steric Effects : Bulky substituents on the pyridine ring reduce coupling efficiency; microwave-assisted synthesis (100°C, 30 min) improves reaction rates .
- Data Table :
| Coupling Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | EDCl/HOBt | 85 | |
| Cyclohexylamine | DCC | 72 |
Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional activity)?
- Methodology :
- Binding Assays : Radioligand displacement studies (e.g., dopamine D₂ receptors) may show high affinity (IC₅₀ = 50 nM), but functional cAMP assays might reveal partial agonism .
- Structural Analysis : Molecular docking (e.g., using AutoDock Vina) identifies steric clashes in the receptor’s active site, explaining discrepancies between binding and activity .
- Advanced Techniques : Surface plasmon resonance (SPR) quantifies real-time binding kinetics, distinguishing competitive vs. allosteric inhibition .
Q. How does the electronic nature of substituents on the benzoic acid moiety influence biological activity?
- Methodology :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability but reduce solubility.
- Data Contradictions : Fluorination improves blood-brain barrier penetration (logP = 2.1 vs. 1.5 for non-fluorinated analogs) but increases hepatotoxicity in vitro .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show that electron-deficient rings stabilize H-bonding with target enzymes .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
- Methodology :
- Cell Lines : Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA (IC₅₀ ~10 µM) .
- Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ = 2.3 µM) compared to indomethacin (IC₅₀ = 0.8 µM) .
- Contradictions : Discrepancies between enzyme inhibition and cellular efficacy may arise due to off-target effects on NF-κB .
Q. How can photostability be improved for applications in fluorescent probes?
- Methodology :
- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) on the pyridine ring to reduce photooxidation .
- Encapsulation : Use cyclodextrin complexes to shield the chromophore, increasing half-life under UV light from 2h to 8h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
